2-(Methylsulfonamido)benzoic Acid

GPAT inhibition mitochondrial glycerol-3-phosphate acyltransferase lipid metabolism

2-(Methylsulfonamido)benzoic acid (CAS 162787-61-3, MFCD00590092, PubChem CID is an ortho‑substituted benzoic acid sulfonamide with molecular formula C₈H₉NO₄S and molecular weight 215.23 g·mol⁻¹. It belongs to the 2‑(alkanesulfonamido)benzoic acid class that has been systematically investigated as inhibitors of mitochondrial glycerol‑3‑phosphate acyltransferase (mtGPAT), the rate‑limiting enzyme of glycerolipid biosynthesis.

Molecular Formula C8H9NO4S
Molecular Weight 215.23 g/mol
CAS No. 162787-61-3
Cat. No. B063336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfonamido)benzoic Acid
CAS162787-61-3
Molecular FormulaC8H9NO4S
Molecular Weight215.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=CC=C1C(=O)O
InChIInChI=1S/C8H9NO4S/c1-14(12,13)9-7-5-3-2-4-6(7)8(10)11/h2-5,9H,1H3,(H,10,11)
InChIKeyVESLFCBOKMWCRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylsulfonamido)benzoic Acid (CAS 162787-61-3): Chemical Identity, GPAT Pharmacology & Procurement-Relevant Baseline


2-(Methylsulfonamido)benzoic acid (CAS 162787-61-3, MFCD00590092, PubChem CID 786039) is an ortho‑substituted benzoic acid sulfonamide with molecular formula C₈H₉NO₄S and molecular weight 215.23 g·mol⁻¹ . It belongs to the 2‑(alkanesulfonamido)benzoic acid class that has been systematically investigated as inhibitors of mitochondrial glycerol‑3‑phosphate acyltransferase (mtGPAT), the rate‑limiting enzyme of glycerolipid biosynthesis . The compound is commercially available from multiple suppliers at ≥95 % to ≥98 % purity, with recommendations for storage at 2–8 °C under argon .

Why 2‑(Methylsulfonamido)benzoic Acid Cannot Be Replaced by Another 2‑(Alkanesulfonamido)benzoic Acid Without Quantitative Justification


Within the 2‑(alkanesulfonamido)benzoic acid series, mtGPAT inhibitory potency is exquisitely dependent on the length of the N‑alkyl chain; a methyl substituent yields an IC₅₀ of 132 μM, whereas a nonyl chain improves potency by ~5.3‑fold (IC₅₀ = 24.7 μM) and tetradecyl or hexadecyl chains afford a further ~7.6‑fold gain (IC₅₀ ≈ 17–18 μM) . Consequently, treating any 2‑sulfonamido benzoic acid as functionally interchangeable would ignore both the absolute potency deficit and the well‑characterized chain‑length SAR demonstrated in intact mitochondrial assays .

Quantitative Differentiation Evidence for 2‑(Methylsulfonamido)benzoic Acid Versus Closest Structural Analogs


mtGPAT Inhibition: Head‑to‑Head Potency Comparison with 2‑(Nonylsulfonamido)benzoic Acid (15g)

In the same intact mitochondrial GPAT assay using ¹⁴C‑glycerol‑3‑phosphate and palmitoyl‑CoA, 2‑(methylsulfonamido)benzoic acid (24a) exhibits an IC₅₀ of 132 ± 21.2 μM, whereas the direct analog bearing a nonyl chain (15g) shows an IC₅₀ of 24.7 μM . This constitutes a ≈5.3‑fold loss of inhibitory potency when the chain is truncated from C9 to C1 .

GPAT inhibition mitochondrial glycerol-3-phosphate acyltransferase lipid metabolism

mtGPAT Inhibition: Potency Gap Relative to 2‑(Tetradecylsulfonamido)benzoic Acid (24b)

Under identical assay conditions, 2‑(methylsulfonamido)benzoic acid (24a, IC₅₀ = 132 ± 21.2 μM) is markedly less potent than 2‑(tetradecylsulfonamido)benzoic acid (24b, IC₅₀ = 17.4 ± 1.2 μM), representing an ≈7.6‑fold difference . The data explicitly support the conclusion that “a C1‑chain results in significantly less in vitro activity” than longer alkyl chains .

GPAT inhibition structure-activity relationship alkyl chain length

mtGPAT Inhibition: Potency Gap Relative to 2‑(Hexadecylsulfonamido)benzoic Acid (24c)

The hexadecyl (C16) analog 24c, designed to mimic the natural palmitoyl‑CoA substrate, displays an IC₅₀ of 18.3 ± 1.9 μM, while the methyl analog 24a exhibits an IC₅₀ of 132 ± 21.2 μM in the same assay . This ≈7.2‑fold difference underscores that the C1 chain offers minimal hydrophobic complementarity with the enzyme’s acyl‑CoA binding pocket .

GPAT inhibition palmitoyl-CoA mimic lipid-lowering target

Chain‑Length Structure–Activity Relationship: Quantitative Rank‑Order in the 2‑(Alkanesulfonamido)benzoic Acid Series

When ranked by IC₅₀ within the same mitochondrial GPAT assay, the series follows: C16 (24c, 18.3 μM) ≈ C14 (24b, 17.4 μM) < C9 (15g, 24.7 μM) ≪ C1 (24a, 132 μM) . The methyl analog is the least active member of this series, with potency >5‑fold weaker than any analog bearing a chain of ≥9 carbons . The authors explicitly note that “a C1‑chain (24a) results in significantly less in vitro activity” .

SAR alkyl chain optimization medicinal chemistry

Validated Research and Procurement Application Scenarios for 2‑(Methylsulfonamido)benzoic Acid


Minimal Pharmacophore Negative Control in GPAT Inhibitor Screening Cascades

Because its IC₅₀ of 132 μM represents the weakest mtGPAT inhibition within the characterized 2‑(alkanesulfonamido)benzoic acid series, this compound is the appropriate negative‑control compound for any high‑throughput or medium‑throughput GPAT screen that includes longer‑chain analogs . It allows normalization of assay signal and verification that observed inhibition is chain‑length‑dependent rather than due to non‑specific sulfonamide effects .

Baseline Compound for Alkyl‑Chain Structure–Activity Relationship Studies

Medicinal chemistry teams expanding the 2‑sulfonamido benzoic acid scaffold can use the methyl analog as the ‘zero‑chain‑length’ reference point to quantify the contribution of each additional methylene unit to inhibitory potency, hydrophobicity (cLogP), and mitochondrial membrane partitioning .

Calibration Standard for GPAT Enzymology and Substrate‑Competition Assays

In radiometric or fluorometric GPAT assays that measure the competition between inhibitor and palmitoyl‑CoA, the methyl analog provides a low‑affinity calibration point that helps define the dynamic range of the assay and validate the sensitivity of the detection system .

Starting Scaffold for Fragment‑Based or Covalent Inhibitor Design

The minimal structure—ortho‑benzoic acid linked to a methylsulfonamide—offers a low‑molecular‑weight (215.23 g·mol⁻¹) core that can be elaborated at the sulfonamide nitrogen or the aromatic ring to probe additional binding interactions, while the well‑characterized baseline potency enables precise quantification of affinity gains upon fragment growing, linking, or merging .

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